molecular formula C15H12O3 B1594196 Methyl 4-benzoylbenzoate CAS No. 6158-54-9

Methyl 4-benzoylbenzoate

Cat. No. B1594196
CAS RN: 6158-54-9
M. Wt: 240.25 g/mol
InChI Key: UPXFXAMIFNGJLD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methyl 4-benzoylbenzoate can be synthesized through a one-step reaction between p-methoxyphenylacetic acid and benzoyl chloride in the presence of a catalyst such as Aluminum trichloride or sulfuric acid.


Molecular Structure Analysis

The molecular formula of Methyl 4-benzoylbenzoate is C15H12O3 . It has an average mass of 240.254 Da and a monoisotopic mass of 240.078644 Da .


Physical And Chemical Properties Analysis

Methyl 4-benzoylbenzoate has a molecular weight of 270.31 g/mol, a melting point of 76-77°C, and a boiling point of 160-165°C. It is slightly soluble in water but dissolves easily in organic solvents such as ethanol, acetone, and chloroform. Its refractive index is 1.575, and its density is 1.168 g/cm³.

Scientific Research Applications

Food Packaging

  • Application : Methyl 4-benzoylbenzoate is used as a photoinitiator in food packaging to cure inks or lacquers with ultraviolet light on cardboards and papers .
  • Method : A method has been devised to test migration levels of Benzophenone (BP) and BP derivatives in foodstuffs. The qualitative and quantitative analyses of BP and other 17 derivatives were performed by gas chromatography–mass spectrometry system .
  • Results : According to the results, maximum values by specific migration test (at 40°C for 10 days, using TENAX) were 10.83 mg/l for BP, 0.53 mg/l for 1-hydrocyclohexylphenylketone, 0.47 mg/l for 4-methylbenzophenone, 0.22 mg/l for 2,2-dimethoxy-2-phenylacetophenone and 0.4 mg/l for methyl-2-benzoylbenzoate .

Liquid Crystal Displays (LCDs)

  • Application : Methyl 4-benzoylbenzoate is used as a mesogenic agent in the production of LCDs.
  • Method : MBBA is a nematic liquid crystal, meaning it adopts a parallel orientation in the absence of an electric field but produces a twisted orientation under the influence of an electric field.
  • Results : Its easy synthesis and low cost make it a desirable candidate for use in LCD technology.

Perfumery

  • Application : Methyl benzoate, which is structurally similar to Methyl 4-benzoylbenzoate, has a pleasant smell, strongly reminiscent of the fruit of the feijoa tree, and it is used in perfumery .
  • Method : It is typically used as a fragrance ingredient in perfumes, giving them a sweet, floral scent .
  • Results : The use of Methyl benzoate in perfumery enhances the overall aroma of the perfume, contributing to its popularity in the industry .

Pesticide

  • Application : Methyl benzoate is also used as a pesticide to attract insects such as orchid bees .
  • Method : It is typically applied in areas where orchid bees are present, attracting them and thus preventing them from causing damage to crops .
  • Results : This method has been found to be effective in controlling the population of orchid bees, thereby protecting crops from damage .

Asymmetric Transfer Hydrogenation

  • Application : Methyl-2-benzoylbenzoate, which is structurally similar to Methyl 4-benzoylbenzoate, can undergo asymmetric transfer hydrogenation reaction in propanol in the presence of a Ruthenium catalyst .
  • Method : The reaction is carried out in propanol, with Ruthenium acting as the catalyst .
  • Results : Methyl-2-benzoylbenzoate is formed as one of the reaction products during the reaction .

Solvent

  • Application : Methyl benzoate, which is structurally similar to Methyl 4-benzoylbenzoate, is used as a solvent .
  • Method : It is used as a solvent due to its ability to dissolve a wide range of compounds .
  • Results : Its use as a solvent is widespread in industries due to its effectiveness and low cost .

Pheromone Synthesis

  • Application : Methyl benzoate is attractive to males of various species of orchid bees, which apparently gather the chemical to synthesize pheromones .
  • Method : It is commonly used as bait to attract and collect these bees for study .
  • Results : This method has been found to be effective in attracting orchid bees, thereby aiding in their study .

Asymmetric Transfer Hydrogenation

  • Application : Methyl-2-benzoylbenzoate, which is structurally similar to Methyl 4-benzoylbenzoate, can undergo asymmetric transfer hydrogenation reaction in propanol in the presence of a Ruthenium catalyst .
  • Method : The reaction is carried out in propanol, with Ruthenium acting as the catalyst .
  • Results : Methyl-2-benzoylbenzoate is formed as one of the reaction products during the reaction .

Safety And Hazards

Methyl 4-benzoylbenzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a combustible liquid, harmful if swallowed, and harmful to aquatic life . Personal protective equipment/face protection is recommended when handling this compound .

properties

IUPAC Name

methyl 4-benzoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-18-15(17)13-9-7-12(8-10-13)14(16)11-5-3-2-4-6-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXFXAMIFNGJLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20325247
Record name Methyl 4-benzoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20325247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-benzoylbenzoate

CAS RN

6158-54-9
Record name Methyl p-benzoyl benzoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409445
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 4-benzoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20325247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirring solution of MeOH, 4-benzoylbenzoic acid and thionyl chloride was refluxed for 7 h under a nitrogen atmosphere. The reaction was cooled to RT and a white solid precipitated. The mixture was refrigerated overnight then filtered, rinsed with ice chilled MeOH and air-dried to yield 6.10 g (64%) of the title compound 19 as a white solid. 1H NMR (400 MHz, DMSO-d6): δ8.09 (d, J=8.2 Hz, 2H), 7.85 (d, J=8.1 Hz, 2H), 7.54-7.74 (m, 5H), 3.88 (s, 3H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
J Wang, LJ Mathias - Polymer international, 2005 - Wiley Online Library
… The results obtained for MHMA photopolymerization initiated with methyl 4-benzoylbenzoate (MBB) and MBB plus DAEM showed quite similar curves to those for MEBB and MEBB plus …
Number of citations: 6 onlinelibrary.wiley.com
MS Newman, C Courduvelis - Journal of the American Chemical …, 1966 - ACS Publications
Pyrolysis of intermediates la and lb affords pseudo-() methyl 2-benzoylbenzoate exclusively. Reaction of 2 moles of 2-benzoylbenzoic acid with 1 of ethoxyacetylene yields an …
Number of citations: 23 pubs.acs.org
PB Jones, MP Pollastri, NA Porter - The Journal of Organic …, 1996 - ACS Publications
… Methyl 2-benzoylbenzoate, 13 methyl 3-benzoylbenzoate, 40 methyl 4-benzoylbenzoate, 35 3-phenylphthalide, 13 and 3,3‘-diphenylbiphthalidyl 41 were prepared by literature methods…
Number of citations: 64 pubs.acs.org
Z Szablan, TM Lovestead, TP Davis, MH Stenzel… - …, 2007 - ACS Publications
… Furthermore, the presence of methyl 4-benzoylbenzoate as a decomposition product from DMPA photolysis, 34,64 which may arise from the combination of methyl benzoate (radical) …
Number of citations: 58 pubs.acs.org
PJ Wagner, EJ Siebert - Journal of the American Chemical …, 1981 - ACS Publications
It is now widely recognized that charge-transfer (CT) interactions are the most common cause of excited-state quenching. 1 The kinetics of CTquenching and exciplex formation are …
Number of citations: 19 pubs.acs.org
BK Shah, DC Neckers - Journal of Photochemistry and Photobiology A …, 2005 - Elsevier
… to the previous observation of higher n,π* triplet energy of m-cyanobenzophenone and methyl 3-benzoylbenzoate than that of p-cyanobenzophenone and methyl 4-benzoylbenzoate, …
Number of citations: 4 www.sciencedirect.com
M Lineros‐Rosa, MA Miranda… - … –A European Journal, 2020 - Wiley Online Library
Photolabile protecting groups (PPGs) have been exploited in a wide range of chemical and biological applications, due to their ability to provide spatial and temporal control over light‐…
MT ARNOLD - 1973 - search.proquest.com
In equation (I) singlet, ground state benzophenone is promoted by light absorption to the excited singlet and with 100% ef-eeney*** undergoes intersystem crossing to the triplet wy* …
Number of citations: 0 search.proquest.com
PJ Wagner, EJ Siebert - Journal of the American Chemical …, 1981 - ACS Publications
Para-cyano,-carbomethoxy, and-acyl substituents decrease the triplet reactivity of valerophenone (-hydrogen abstraction), whereas comparable meta substituentsincrease reactivity. …
Number of citations: 108 pubs.acs.org
V Cere, C Paolucci, S Pollicino, E Sandri… - The Journal of Organic …, 1979 - ACS Publications
… (reduction of methyl 4-benzoylbenzoate by NaBH*). Among other secondary photoproducts … a similar pinacol mixture upon irradiation of methyl 4-benzoylbenzoate in isopropyl alcohol. …
Number of citations: 31 pubs.acs.org

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